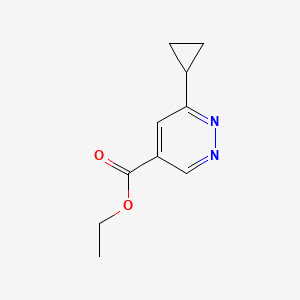

Ethyl 6-cyclopropylpyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-cyclopropylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-9(7-3-4-7)12-11-6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUBXUQPIPXEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-cyclopropylpyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring substituted with a cyclopropyl group and an ethyl ester. The molecular formula is and its structure can be depicted as follows:

1. Inhibition of CD73

One of the prominent biological activities attributed to this compound is its role as an inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is involved in the conversion of extracellular ATP to adenosine, a process that plays a significant role in tumor progression and immune evasion. The inhibition of CD73 can lead to reduced adenosine levels, potentially enhancing anti-tumor immunity. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on CD73 activity, which could be leveraged for therapeutic purposes in cancer treatment .

2. Antiviral Activity

Recent studies have demonstrated that derivatives of pyridazine compounds, including this compound, show promising antiviral activity. For instance, compounds with similar structures have been tested against various viruses, revealing effective inhibition rates. The pMIC (minimum inhibitory concentration) values indicate that modifications to the cyclopropyl group enhance antiviral potency. For example, a related compound showed a pMIC value of 7.0 nM against viral replication, suggesting that structural variations significantly impact biological efficacy .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| CD73 Inhibition | Reduces adenosine levels | |

| Antiviral Activity | Inhibits viral replication | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Anticancer Properties

In a study focusing on the anticancer properties of this compound, researchers observed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit CD73 also contributed to its anticancer effects by altering the tumor microenvironment .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-cyclopropylpyridazine-4-carboxylate has been explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine synthesis.

Case Study: DHODH Inhibition

Recent studies indicate that this compound outperforms established DHODH inhibitors like brequinar and teriflunomide in vitro. This suggests its potential application in treating conditions requiring immunosuppression or cancer therapies.

| Compound | Activity | Reference |

|---|---|---|

| This compound | DHODH Inhibition | |

| Brequinar | DHODH Inhibition | |

| Teriflunomide | DHODH Inhibition |

Antiviral Properties

The compound has also been evaluated for its antiviral activity , particularly against viruses that utilize the host's nucleotide synthesis pathways. It has demonstrated effective inhibition of viral replication in cellular models, indicating its potential utility in antiviral drug development .

Case Study: Antiviral Efficacy

In laboratory settings, this compound was found to inhibit the replication of certain viruses significantly, showcasing its potential as a candidate for antiviral therapies .

| Virus Type | Activity | Reference |

|---|---|---|

| Measles Virus | Viral Replication Inhibition | |

| Other RNA viruses | Viral Replication Inhibition |

Agrochemicals

In addition to its medicinal applications, this compound is being investigated for use in agrochemical formulations . Its structural properties make it suitable as a building block for developing new herbicides and pesticides that target specific biochemical pathways in plants and pests .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest a favorable safety margin; however, comprehensive toxicological evaluations are necessary to understand the long-term effects and risks associated with chronic exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

The closest analogs share the pyridazine core but differ in substituents:

- Substituent Effects: Cyclopropyl vs. Chlorine’s electron-withdrawing nature may enhance the pyridazine ring’s electrophilicity, favoring reactions like nucleophilic aromatic substitution . Dual Substituents: Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate combines steric bulk (cyclopropyl) and electronic modulation (Cl), which could influence binding to biological targets or catalytic sites .

Non-Pyridazine Esters with Cyclopropyl Groups

Benzoate esters with cyclopropyl substituents (e.g., Ethyl 4-cyclopropylbenzoate, C₁₂H₁₄O₂) highlight the role of the heterocycle:

- Heterocycle vs. Benzene Ring : Pyridazines offer two adjacent nitrogen atoms, enabling stronger dipole interactions and hydrogen bonding compared to benzene derivatives. This difference may impact crystallinity, solubility, and biological target engagement .

- Electronic Effects : The electron-deficient pyridazine ring may increase reactivity toward nucleophiles, whereas benzene derivatives are more electron-neutral .

Research Findings and Implications

Structural Characterization

Crystallographic tools like SHELX and ORTEP (–2, 4) are critical for resolving substituent geometry. For example:

- X-ray diffraction data for pyridazine analogs (e.g., Ethyl 3-chloropyridazine-4-carboxylate) confirm planar ester groups and substituent orientations .

Preparation Methods

Cyclization to Form Pyridazine Core

A common approach to synthesize pyridazine derivatives involves the condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. The hydrazine reacts with diketones or ketoesters to form the pyridazine ring through cyclocondensation.

- Typical Reaction Conditions:

- Reflux in ethanol or other polar solvents

- Acidic or neutral conditions depending on substrates

- Reaction times vary from 2 to 6 hours

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced by several methods:

Use of Cyclopropyl-Substituted Precursors: Starting from cyclopropyl-substituted hydrazines or diketones to incorporate the cyclopropyl moiety during ring formation.

Post-Cyclization Functionalization:

- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclopropylboronic acids or cyclopropylmetal reagents to substitute a halogenated pyridazine intermediate at the 6-position.

- Direct cyclopropanation of a vinyl group on the pyridazine ring using diazo compounds under catalytic conditions.

Esterification at the 4-Position

The ethyl carboxylate group is commonly introduced by:

Direct esterification: Reaction of the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.

Use of ethyl ester-containing precursors: Employing ketoesters or ethyl-substituted diketones during the cyclization step to incorporate the ester functionality directly.

Representative Synthetic Procedure

A representative synthesis based on literature analogs and patent disclosures could be as follows:

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1. Cyclization | Cyclopropyl-substituted 1,4-diketone + hydrazine hydrate in ethanol, reflux 4 h | Formation of 6-cyclopropylpyridazin-3(2H)-one intermediate | 70-85% | Control of temperature essential to avoid side reactions |

| 2. Halogenation | Treatment with N-bromosuccinimide (NBS) in DMF at 0-5°C | Introduction of bromine at 4-position for further functionalization | 80% | Bromination regioselectivity critical |

| 3. Esterification | Reaction with sodium ethoxide in ethanol under reflux | Conversion of 4-bromo intermediate to ethyl 6-cyclopropylpyridazine-4-carboxylate | 65-75% | Alternatively, direct esterification of acid intermediate |

Analytical Data and Characterization

-

- $$ ^1H $$ NMR typically shows signals for the cyclopropyl protons as multiplets around 0.5-1.5 ppm, aromatic pyridazine protons around 7-9 ppm, and ethyl ester protons (CH2 at ~4.2 ppm, CH3 at ~1.2 ppm).

-

- Molecular ion peak consistent with molecular weight of this compound.

-

- High-performance liquid chromatography confirms purity >95% for isolated compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization + Esterification | Cyclopropyl diketone, hydrazine, ethanol, acid catalyst | Reflux 3-6 h | Straightforward, good yields | Requires preparation of cyclopropyl diketone |

| Halogenation + Cross-Coupling | Pyridazine halide, cyclopropylboronic acid, Pd catalyst | Room temp to reflux, inert atmosphere | High regioselectivity, modular | Requires metal catalysts, multiple steps |

| Direct Cyclopropanation | Vinyl pyridazine, diazo compounds, catalyst | Mild temp, inert atmosphere | Direct introduction of cyclopropyl | Sensitive reagents, lower yields |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.